Xanthoplanine

Overview

Description

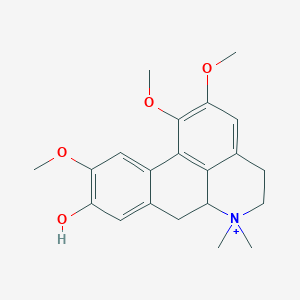

Xanthoplanine (C₂₁H₂₆NO₄; molecular weight: 356.435 g/mol) is an isoquinoline alkaloid first isolated from Xylopia parviflora . It is widely distributed in plants such as Zanthoxylum armatum, Berberis thunbergii, and Dendrobium officinale, where it serves as a secondary metabolite with notable bioactivities . Structurally, it belongs to the aporphine subclass of alkaloids, characterized by a tetracyclic framework with a benzylisoquinoline backbone .

This compound has been identified as a key quality marker in Zanthoxylum bungeanum (red huajiao), contributing significantly to its chemotaxonomic discrimination (VIP score = 1.465) . Its biosynthesis is upregulated by methyl jasmonate (MeJA), which enhances the expression of genes (DoADH, DoCM, DoTYDC, DoNCS) in the isoquinoline alkaloid pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoplanine typically involves the use of isoquinoline derivatives as starting materials. The synthetic route may include steps such as methylation, cyclization, and oxidation to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of organic solvents to isolate the alkaloid from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires precise control of reaction conditions and the use of efficient catalysts to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Xanthoplanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other complex alkaloids and organic compounds.

Biology: Xanthoplanine is used in studies related to plant biochemistry and alkaloid biosynthesis.

Medicine: Research has shown that this compound exhibits pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties

Industry: It is used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

Xanthoplanine exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit nicotinic acetylcholine receptors, specifically alpha7 and alpha4beta2 subtypes, with IC50 values of 9 micromolar and 5 micromolar, respectively . This inhibition can lead to various physiological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Isoquinoline and Aporphine Alkaloids

Table 1: Structural and Functional Comparison of Xanthoplanine with Related Alkaloids

Key Insights :

- Structural Divergence: Unlike berberine and magnoflorine, this compound lacks a quaternary ammonium group, which may explain its distinct receptor specificity .

- Biosynthetic Pathways: this compound shares upstream precursors (e.g., tyrosine) with other isoquinoline alkaloids but diverges in later modifications, such as methylations and ring rearrangements .

Functional Analogues: Tropane Alkaloids and Sanshools

Table 2: Functional Comparison with Non-Isoquinoline Alkaloids

Key Insights :

- Receptor Specificity : While tigloidine affects muscarinic receptors, this compound selectively inhibits nAChRs, reflecting divergent evolutionary roles in plant defense .

- Ecological Roles : Sanshools (e.g., hydroxy-α-sanshool) mediate plant-animal interactions via sensory effects, whereas this compound’s bioactivity is more chemically deterrent .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: this compound and menisperine in Cryptocarya spp. show biofilm inhibition, but this compound’s broader-spectrum activity is understudied compared to berberine .

Biological Activity

Xanthoplanine, a compound isolated from the roots of Xylopia parviflora, has garnered significant attention due to its diverse biological activities, particularly its effects on neuronal nicotinic acetylcholine receptors (nAChRs) and its immunomodulatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

- Molecular Formula : CHNO

- Molecular Weight : 356.435 g/mol

- CAS Number : 6872-88-4

- IC50 Values :

- Alpha7 nAChR: 9 μM

- Alpha4beta2 nAChR: 5 μM

This compound's primary mechanism involves the inhibition of nAChRs, which are crucial in neurotransmission and various physiological processes. Research indicates that this compound fully inhibits the EC50 acetylcholine responses of both alpha7 and alpha4beta2 nACh receptors, making it a potent antagonist in these pathways .

Table 1: Inhibition Potency of this compound on nAChRs

| Receptor Type | IC50 (μM) |

|---|---|

| Alpha7 | 9 |

| Alpha4beta2 | 5 |

Anti-inflammatory Properties

Recent studies highlight this compound's role in modulating inflammatory responses. Specifically, it has been shown to attenuate macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses. This effect is achieved through the disruption of the CrkL-STAT5 complex, leading to a decrease in inflammatory cytokines .

Case Study: Macrophage Polarization

In an experimental study, this compound was administered at concentrations of 50 and 100 μM. The results indicated a significant reduction in M1 polarization markers and a promotion of M2 polarization, which is linked to anti-inflammatory activity. The study measured various inflammatory cytokines to assess the compound's efficacy in modulating immune responses .

Pharmacological Activities

This compound exhibits several pharmacological activities beyond its neuroactive properties. It has been reported to possess:

- Antioxidant Activity : this compound shows potential as an antioxidant, contributing to cellular protection against oxidative stress.

- Analgesic Effects : Compounds from Zanthoxylum species, including this compound, have been traditionally used for pain relief.

- Antimicrobial Properties : Some studies suggest that this compound may have antimicrobial effects against various pathogens.

Comparative Analysis with Related Compounds

To better understand this compound’s biological activity, it is beneficial to compare it with other compounds derived from Zanthoxylum species.

Table 2: Comparative Biological Activities of Selected Compounds

| Compound | Source | Main Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Xylopia parviflora | nAChR inhibition | 5 - 9 |

| Neohesperidin | Zanthoxylum spp. | Antioxidant | N/A |

| Hesperidin | Zanthoxylum spp. | Anti-inflammatory | N/A |

| Quercetin | Various | Antioxidant, anti-inflammatory | N/A |

Q & A

Basic Research Questions

Q. What are the most effective methodologies for isolating Xanthoplanine from natural plant sources, and how do extraction yields vary across different solvents?

- Methodological Answer : Isolation typically involves column chromatography (silica gel or reverse-phase) followed by preparative HPLC. Solvent systems like dichloromethane-methanol gradients are common. Yields depend on plant species, solvent polarity, and extraction temperature. For reproducibility, document solvent ratios, temperature, and chromatographic retention times .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D/2D experiments) resolves proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas. X-ray crystallography is definitive for stereochemical assignments. Cross-validate data with published spectra for known analogs to avoid misidentification .

Q. How can researchers design preliminary assays to evaluate this compound’s biological activity against microbial pathogens?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) for antimicrobial screening. Include positive controls (e.g., ampicillin) and measure Minimum Inhibitory Concentrations (MICs). Ensure replicates to account for biological variability. Pre-screen cytotoxicity on mammalian cell lines to prioritize non-toxic candidates .

Advanced Research Questions

Q. What experimental frameworks resolve contradictory data on this compound’s pharmacokinetic properties across in vivo and in vitro models?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Compare bioavailability metrics (Cmax, AUC) across species using LC-MS/MS quantification. Control for variables like metabolism (CYP450 enzyme assays) and protein binding (equilibrium dialysis) .

Q. How can computational methods improve the identification of this compound’s molecular targets in complex biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with candidate proteins. Validate via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Integrate transcriptomics/proteomics data to prioritize targets with functional relevance .

Q. What strategies mitigate batch-to-batch variability in this compound isolation when scaling up for preclinical studies?

- Methodological Answer : Standardize plant material sourcing (geographical and seasonal consistency). Implement Quality-by-Design (QbD) principles for extraction, optimizing Critical Process Parameters (CPPs) like pressure and solvent flow rates. Use HPLC-DAD for real-time purity monitoring .

Q. How should researchers address conflicting reports on this compound’s mechanism of action in cancer cell apoptosis?

- Methodological Answer : Conduct pathway-focused studies (e.g., Western blotting for caspase-3, PARP cleavage). Use siRNA knockdowns to confirm target involvement. Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .

Q. Methodological Best Practices

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound’s neuroprotective effects?

- Methodological Answer : Use in vitro models (e.g., SH-SY5Y cells) for high-throughput screening of antioxidant pathways (Nrf2/ARE activation). Transition to rodent models (e.g., MPTP-induced Parkinson’s) for behavioral and histological validation. Justify model choice based on translational relevance and ethical guidelines .

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in plasma matrices with high sensitivity?

- Methodological Answer : Optimize ionization (ESI+/ESI−), collision energy, and column temperature. Use matrix-matched calibration curves to correct for ion suppression. Validate accuracy (spike-recovery tests) and precision (intra-/inter-day CV <15%) per FDA bioanalytical guidelines .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Properties

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.